molecular formula C17H18F5NO4 B1625302 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate CAS No. 294885-28-2

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate

Cat. No.: B1625302
CAS No.: 294885-28-2
M. Wt: 395.32 g/mol
InChI Key: PPKHOXJANSFRFJ-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C17H18F5NO4 and a molecular weight of 395.32 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a pentafluorophenyl group and tert-butyl ester groups. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate is utilized in various scientific research fields, including:

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with pentafluorophenyl reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and can influence the compound’s pharmacokinetic properties. The tert-butyl ester groups can be hydrolyzed in vivo to release the active carboxylic acid derivatives, which can then exert their biological effects.

Comparison with Similar Compounds

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its pentafluorophenyl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-O-tert-butyl 4-O-(2,3,4,5,6-pentafluorophenyl) piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F5NO4/c1-17(2,3)27-16(25)23-6-4-8(5-7-23)15(24)26-14-12(21)10(19)9(18)11(20)13(14)22/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKHOXJANSFRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471876
Record name 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294885-28-2
Record name 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g (436 mmol) of piperidine-1,4-dicarboxylic acid 1-tert butyl ester were dissolved in 1.3 l of anhydrous THF, 39 ml of anhydrous pyridine were added and 86 ml (500 mmol) of pentafluorophenyl trifluoroacetate were added dropwise with stirring and with ice-cooling in the course of 30 minutes, and the mixture was allowed to stand at room temperature for 3 h. The solvent was then stripped off in vacuo and the residue was taken up in about 2 l of EA, extracted twice each with 0.5 N HCl, saturated NaHCO3 solution and saturated NaCl solution, and the organic phase was dried over Na2SO4. After evaporating off the solvent in vacuo, an oil remained which crystallized after addition of heptane. Yield 151.5 g (88%), colorless crystals. M.p. 87–88° C. (heptane).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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